molecular formula C12H13ClN2OSi B1492517 4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin CAS No. 1448260-17-0

4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin

Cat. No.: B1492517
CAS No.: 1448260-17-0
M. Wt: 264.78 g/mol
InChI Key: OCUMWNDYSYPWFO-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin is a complex organic compound with a unique structure that includes a chloro group, a hydroxy group, and a trimethylsilyl-ethynyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxy group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene in a coupling reaction, typically facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiourea, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, while the trimethylsilyl-ethynyl group may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-hydroxy-1H-pyrrolo[2,3-b]pyridin: Lacks the trimethylsilyl-ethynyl group.

    5-Hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin: Lacks the chloro group.

    4-Chloro-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin: Lacks the hydroxy group.

Uniqueness

4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-1-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OSi/c1-17(2,3)7-6-15-5-4-9-11(13)10(16)8-14-12(9)15/h4-5,8,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUMWNDYSYPWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CN1C=CC2=C(C(=CN=C21)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
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4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
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4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
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4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
Reactant of Route 6
4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin

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